![molecular formula C18H24N8O B5670887 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5670887.png)
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine
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Overview
Description
This compound is part of a class of chemicals that have garnered interest for their unique structural and chemical properties. The molecule consists of several heterocyclic components, including imidazole, triazole, pyrazole, and piperidine functionalities, which contribute to its complex behavior and potential applications in various scientific research areas.
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes that may include arylation of azoles with bromopyridines and subsequent reduction, as well as nucleophilic aromatic substitution followed by hydrogenation and iodination for key intermediates in related structures (Shevchuk et al., 2012); (Fussell et al., 2012). These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
Molecular structure investigations often employ techniques like X-ray crystallography combined with Hirshfeld and DFT calculations to elucidate intermolecular interactions and electronic properties of the molecule. For compounds incorporating similar moieties, dominant interactions such as H...H, N...H, and H...C contacts have been analyzed to understand the molecular packing and stability (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound can include functionalization at various positions of its heterocyclic rings, exploiting the reactivity of imidazole, triazole, and pyrazole units. Such reactions enable the introduction of various substituents, impacting the chemical and physical properties of the molecule. For instance, the synthesis of related compounds showcases the reactivity of these heterocycles towards nucleophiles and electrophiles, leading to a broad range of derivatives with varied properties (Goli-Garmroodi et al., 2015).
properties
IUPAC Name |
1-[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(5-methylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-14-3-6-20-26(14)12-17(27)25-8-4-15(5-9-25)18-22-21-16(23(18)2)11-24-10-7-19-13-24/h3,6-7,10,13,15H,4-5,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAROCIZQIZMHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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